

# In-Depth Technical Guide: Spectroscopic Data of 4-Amino-3-methoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-3-methoxybenzaldehyde

Cat. No.: B1612064

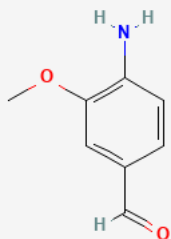
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-methoxybenzaldehyde** (CAS No: 90151-40-9), a valuable intermediate in pharmaceutical and organic synthesis.<sup>[1][2]</sup> Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions with experimental data from closely related analogs to offer a robust analytical profile. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided.

## Chemical Structure and Properties

- IUPAC Name: **4-amino-3-methoxybenzaldehyde**<sup>[1][3]</sup>
- Molecular Formula:  $C_8H_9NO_2$ <sup>[1][3]</sup>
- Molecular Weight: 151.16 g/mol <sup>[1][3]</sup>



- Structure: (Image Source: PubChem CID 19765052)

## Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Amino-3-methoxybenzaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde (-CHO)
~7.3	d	1H	Ar-H
~7.2	dd	1H	Ar-H
~6.3	d	1H	Ar-H
~4.2 (broad)	s	2H	Amine (-NH <sub>2</sub> )
~3.9	s	3H	Methoxy (-OCH <sub>3</sub> )

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~191	Aldehyde (C=O)
~151	Ar-C (C-O)
~148	Ar-C (C-N)
~125	Ar-CH
~124	Ar-C (C-CHO)
~112	Ar-CH
~108	Ar-CH
~56	Methoxy (-OCH <sub>3</sub> )

Note: The predicted NMR data is based on computational models and may differ slightly from experimental values.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below is based on characteristic vibrational frequencies for the functional groups in **4-Amino-3-methoxybenzaldehyde**.

Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3450-3250	Medium	N-H stretch (amine)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methoxy)
~2820 and ~2720	Weak	C-H stretch (aldehyde, Fermi resonance)
1700-1680	Strong	C=O stretch (aldehyde)
1620-1580	Strong	C=C stretch (aromatic ring) and N-H bend (amine)
1275-1200	Strong	C-O stretch (aryl ether)
1150-1085	Medium	C-O stretch (methoxy)
880-800	Strong	C-H bend (aromatic, out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data (Electron Impact - EI)

m/z	Relative Intensity	Assignment
151	High	[M] <sup>+</sup> (Molecular Ion)
150	High	[M-H] <sup>+</sup> (Loss of a hydrogen radical)
122	Moderate	[M-CHO] <sup>+</sup> (Loss of the formyl group)
108	Moderate	[M-CHO-CH <sub>2</sub> ] <sup>+</sup> (Subsequent fragmentation)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

### NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of the **4-Amino-3-methoxybenzaldehyde** sample for <sup>1</sup>H NMR, and 20-50 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the assembly into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
- Tune and match the probe to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Acquire the spectrum using standard pulse sequences.

## FT-IR Spectroscopy (KBr Pellet Method)

### Sample Preparation:

- Grind 1-2 mg of the **4-Amino-3-methoxybenzaldehyde** sample to a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.
- Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.
- Transfer the mixture to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

### Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the spectrometer's sample holder.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (Electron Impact Ionization)

### Sample Introduction:

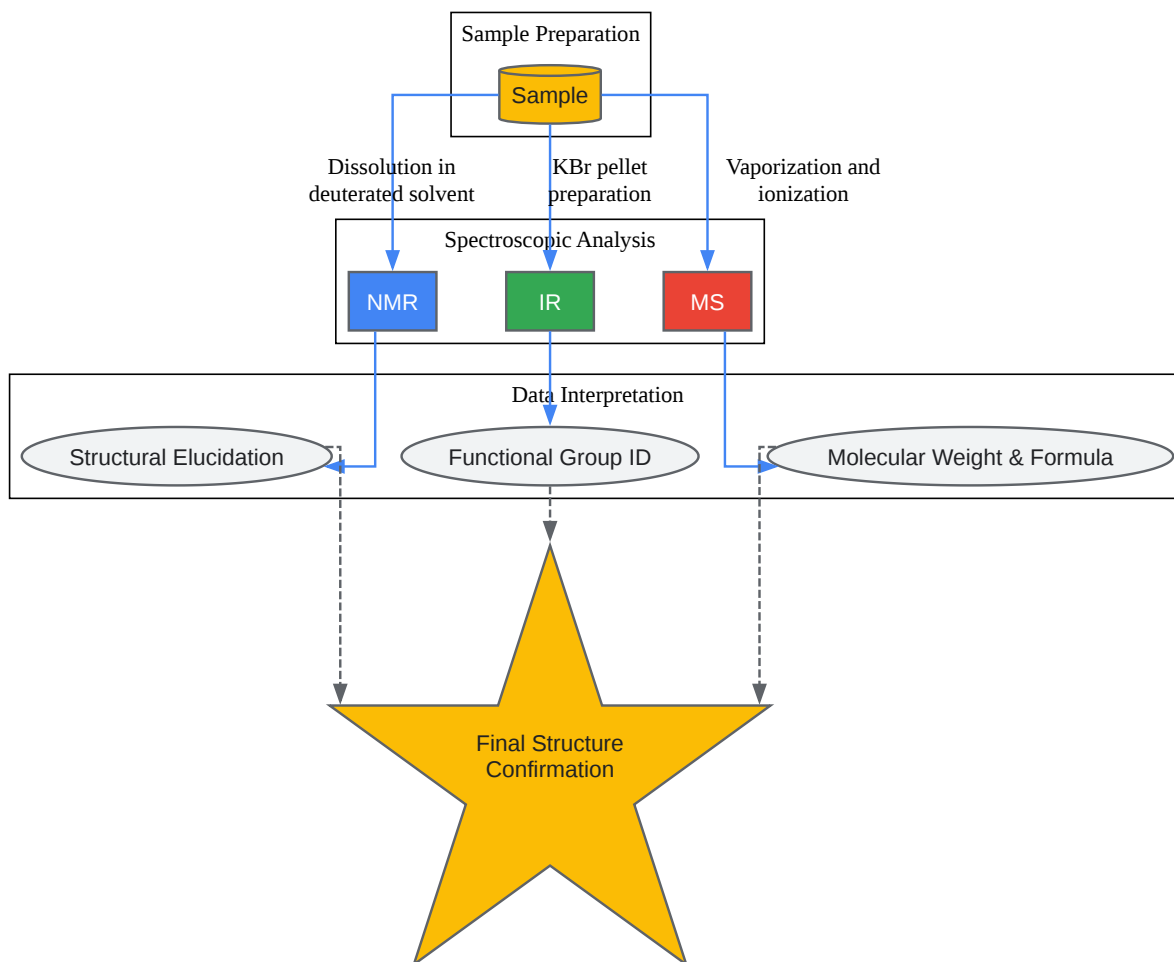
- For volatile samples, a small amount can be introduced into the ion source via a heated probe or a gas chromatography (GC) inlet.
- The sample is vaporized under a high vacuum.

### Ionization and Analysis:

- The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated by an electric field.
- The ions are then separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector measures the abundance of ions at each  $m/z$  value.

## Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Amino-3-methoxybenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.



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## References

- 1. Buy 4-Amino-3-methoxybenzaldehyde | 90151-40-9 [smolecule.com]
- 2. 4-Amino-3-methoxybenzaldehyde 97% | CAS: 90151-40-9 | AChemBlock [achemblock.com]
- 3. 4-Amino-3-methoxybenzaldehyde | C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub> | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)